molecular formula C12H17ClF3N3O2 B2527826 Ethyl 1-piperidin-4-yl-5-(trifluoromethyl)pyrazole-4-carboxylate;hydrochloride CAS No. 2377032-17-0

Ethyl 1-piperidin-4-yl-5-(trifluoromethyl)pyrazole-4-carboxylate;hydrochloride

Cat. No.: B2527826
CAS No.: 2377032-17-0
M. Wt: 327.73
InChI Key: OMZABYCMUZWRHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-piperidin-4-yl-5-(trifluoromethyl)pyrazole-4-carboxylate;hydrochloride is a useful research compound. Its molecular formula is C12H17ClF3N3O2 and its molecular weight is 327.73. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry Applications

The research surrounding Ethyl 1-piperidin-4-yl-5-(trifluoromethyl)pyrazole-4-carboxylate hydrochloride is diverse, spanning from the design and synthesis of novel compounds for biological activity to the exploration of its utility in chemical synthesis. For instance, a study by Jeankumar et al. (2013) discusses the design and synthesis of thiazole-aminopiperidine hybrid analogues, including compounds structurally related to Ethyl 1-piperidin-4-yl-5-(trifluoromethyl)pyrazole-4-carboxylate hydrochloride, as inhibitors of Mycobacterium tuberculosis GyrB, showcasing its application in the development of antituberculosis agents (Jeankumar et al., 2013). Another study by Milosevic et al. (2015) highlights the microwave-assisted amidation of ethyl pyrazole-carboxylates, which is relevant for the synthesis of carboxamides, demonstrating the chemical's role in synthetic chemistry advancements (Milosevic et al., 2015).

Pharmacology and Drug Design

In the realm of pharmacology and drug design, Ethyl 1-piperidin-4-yl-5-(trifluoromethyl)pyrazole-4-carboxylate hydrochloride and its derivatives have been studied for their potential as ligands for various receptors. For example, Lan et al. (1999) explored the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists, highlighting the compound's significance in understanding cannabinoid receptor interactions and potential therapeutic applications (Lan et al., 1999).

Allosteric Modulation Studies

Research by Price et al. (2005) on allosteric modulation of the cannabinoid CB1 receptor involved compounds structurally related to Ethyl 1-piperidin-4-yl-5-(trifluoromethyl)pyrazole-4-carboxylate hydrochloride, providing insights into the complex mechanisms of receptor modulation and the potential for developing novel therapeutic agents (Price et al., 2005).

Synthetic Methodology Development

In addition to its applications in medicinal chemistry and pharmacology, Ethyl 1-piperidin-4-yl-5-(trifluoromethyl)pyrazole-4-carboxylate hydrochloride serves as a key intermediate in the development of new synthetic methodologies. For example, the work by Machado et al. (2011) on the efficient and regioselective synthesis of ethyl pyrazole-carboxylates under ultrasound irradiation showcases the compound's utility in enhancing synthetic efficiency and selectivity (Machado et al., 2011).

Mechanism of Action

Properties

IUPAC Name

ethyl 1-piperidin-4-yl-5-(trifluoromethyl)pyrazole-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N3O2.ClH/c1-2-20-11(19)9-7-17-18(10(9)12(13,14)15)8-3-5-16-6-4-8;/h7-8,16H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZABYCMUZWRHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2CCNCC2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.